Physicochemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride: An In-depth Technical Guide
Physicochemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic diamine derivative with a rigid framework that has garnered interest in medicinal chemistry and drug discovery. Its structural similarity to compounds with known biological activity suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance.
Physicochemical Data
A summary of the available quantitative physicochemical data for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is presented in Table 1. It is important to note that while some experimental data is available, other parameters are derived from computational models and should be considered as predictive.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | ChemScene[1] |
| Molecular Weight | 275.22 g/mol | ChemScene[1] |
| Melting Point | 150-152 °C | ChemScene[2] |
| Boiling Point | No data available | |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[1] |
| Calculated logP | 2.4664 | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
| Storage Temperature | Room temperature | ChemScene[1] |
Table 1: Physicochemical Properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory procedures and can be adapted for the specific analysis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride.
Melting Point Determination (Capillary Method)
The melting point of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can be determined using a capillary melting point apparatus.
Caption: Workflow for the determination of melting point using the capillary method.
Methodology:
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Sample Preparation: A small amount of the crystalline 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is finely powdered and packed into a capillary tube.
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Apparatus: A calibrated melting point apparatus (e.g., Büchi 510) is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method, a gold standard for solubility measurement.
Methodology:
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Equilibrium: An excess amount of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is added to a known volume of the solvent in a sealed flask.
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Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of the two amine groups in 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can be determined by potentiometric titration.
Methodology:
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Sample Preparation: A solution of the compound of known concentration is prepared in deionized water.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
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Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant added). For a diamine dihydrochloride, two equivalence points will be observed, corresponding to the two pKa values.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water, a measure of lipophilicity, can be experimentally determined using the shake-flask method.
Methodology:
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
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Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Activity and Signaling Pathway
While direct biological studies on 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride are limited, its structural analogs have shown activity as analgesics by interacting with the nicotinic acetylcholine receptor (nAChR) system. This suggests that the compound may act as a modulator of nAChRs.
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.
